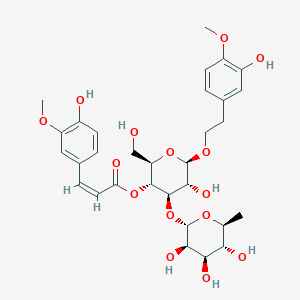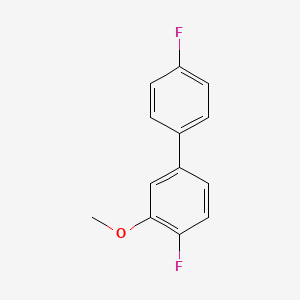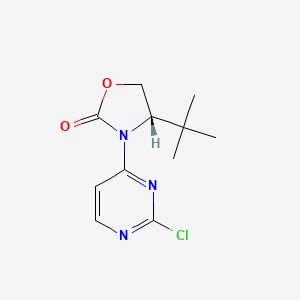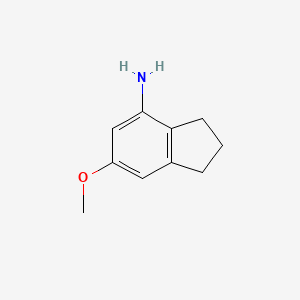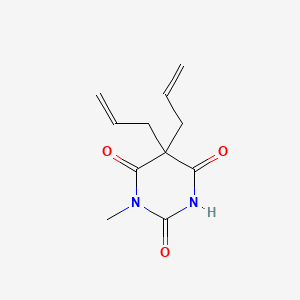
2-Methoxy-1,3,4,5-tetraphenylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-1,3,4,5-tetraphenylbenzene is an organic compound characterized by a benzene ring substituted with four phenyl groups and a methoxy group at the second position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1,3,4,5-tetraphenylbenzene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The reaction conditions often include the use of a base such as potassium carbonate, a solvent like toluene, and a palladium catalyst .
Industrial Production Methods: This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxy-1,3,4,5-tetraphenylbenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This compound can participate in EAS reactions due to the presence of the benzene ring.
Oxidation and Reduction: The methoxy group can be oxidized to form a carbonyl group, while reduction reactions can target the phenyl groups or the benzene ring itself.
Common Reagents and Conditions:
Nitration: Typically involves the use of concentrated nitric acid and sulfuric acid.
Halogenation: Can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst such as iron(III) chloride.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro-substituted derivatives, while halogenation would produce halogenated benzene derivatives .
Aplicaciones Científicas De Investigación
2-Methoxy-1,3,4,5-tetraphenylbenzene has several applications in scientific research:
Organic Electronics: Due to its unique electronic properties, this compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics.
Materials Science: It serves as a building block for the synthesis of advanced materials with specific optical and electronic characteristics.
Chemical Sensors: Its ability to undergo specific chemical reactions makes it useful in the design of sensors for detecting various analytes.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-1,3,4,5-tetraphenylbenzene in its applications is primarily related to its electronic structure. The presence of the methoxy group and the phenyl substituents influences the electron density distribution in the benzene ring, making it suitable for use in electronic devices. The compound can interact with various molecular targets through π-π interactions and other non-covalent interactions, which are crucial for its function in materials science and organic electronics .
Comparación Con Compuestos Similares
1,2,4,5-Tetraphenylbenzene: Lacks the methoxy group, which makes it less electron-rich compared to 2-Methoxy-1,3,4,5-tetraphenylbenzene.
2-Methoxy-1,4-diphenylbenzene: Contains fewer phenyl groups, resulting in different electronic and steric properties.
Uniqueness: this compound is unique due to the combination of the methoxy group and four phenyl groups, which provides a distinct electronic structure and reactivity profile. This makes it particularly valuable in applications requiring specific electronic properties, such as in OLEDs and other organic electronic devices .
Propiedades
Número CAS |
914-19-2 |
|---|---|
Fórmula molecular |
C31H24O |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
2-methoxy-1,3,4,5-tetraphenylbenzene |
InChI |
InChI=1S/C31H24O/c1-32-31-28(24-16-8-3-9-17-24)22-27(23-14-6-2-7-15-23)29(25-18-10-4-11-19-25)30(31)26-20-12-5-13-21-26/h2-22H,1H3 |
Clave InChI |
MOGBKZPWEDFZQF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



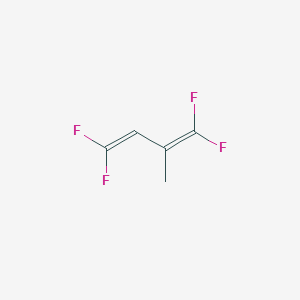
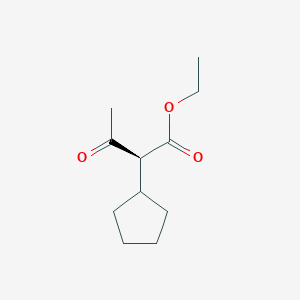

![5-[4-methyl-1-(2-thiazolyl)-3,6-dihydro-2H-pyridin-5-yl]-2-pyridinamine](/img/structure/B14756828.png)
![ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride](/img/structure/B14756835.png)

